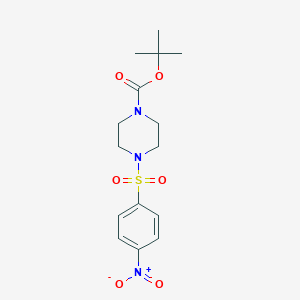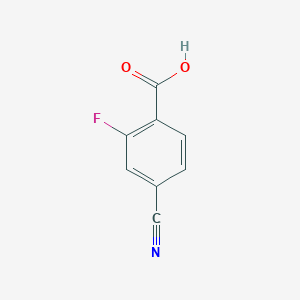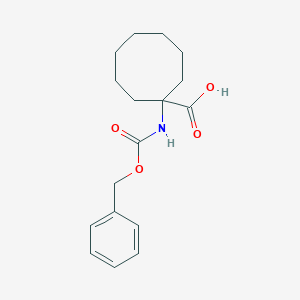
1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-3-pyridinylamino)sulfonyl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-3-pyridinylamino)sulfonyl)-, ethyl ester, also known as MPSES, is a chemical compound that belongs to the class of pyrazole derivatives. MPSES has been widely studied due to its potential applications in scientific research, particularly in the field of medicinal chemistry.
Mechanism Of Action
The mechanism of action of 1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-3-pyridinylamino)sulfonyl)-, ethyl ester is not yet fully understood. However, it has been suggested that 1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-3-pyridinylamino)sulfonyl)-, ethyl ester may exert its pharmacological effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE-5). 1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-3-pyridinylamino)sulfonyl)-, ethyl ester has also been reported to modulate various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects
1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-3-pyridinylamino)sulfonyl)-, ethyl ester has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and to reduce the activity of COX-2. 1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-3-pyridinylamino)sulfonyl)-, ethyl ester has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, 1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-3-pyridinylamino)sulfonyl)-, ethyl ester has been reported to inhibit platelet aggregation and to improve endothelial function.
Advantages And Limitations For Lab Experiments
1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-3-pyridinylamino)sulfonyl)-, ethyl ester has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits good stability and solubility in various solvents. 1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-3-pyridinylamino)sulfonyl)-, ethyl ester has also been reported to exhibit low toxicity and good bioavailability. However, some limitations of 1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-3-pyridinylamino)sulfonyl)-, ethyl ester include its relatively high cost and the lack of a complete understanding of its mechanism of action.
Future Directions
There are several future directions for the research on 1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-3-pyridinylamino)sulfonyl)-, ethyl ester. One potential direction is to investigate the structure-activity relationship of 1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-3-pyridinylamino)sulfonyl)-, ethyl ester and its analogs to identify more potent and selective compounds. Another direction is to explore the potential use of 1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-3-pyridinylamino)sulfonyl)-, ethyl ester as a therapeutic agent for the treatment of various diseases, including cancer, cardiovascular diseases, and inflammatory disorders. Additionally, further studies are needed to elucidate the mechanism of action of 1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-3-pyridinylamino)sulfonyl)-, ethyl ester and to identify its molecular targets. Finally, the development of new synthetic methods for 1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-3-pyridinylamino)sulfonyl)-, ethyl ester and its analogs may lead to more efficient and cost-effective production of these compounds.
Synthesis Methods
The synthesis of 1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-3-pyridinylamino)sulfonyl)-, ethyl ester involves the reaction between 1-methyl-3-pyridinylamine and 1H-pyrazole-4-carboxylic acid, followed by the addition of ethyl chloroformate and sulfonyl chloride. The resulting product is then purified using column chromatography. This method has been reported to yield high purity and good yields of 1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-3-pyridinylamino)sulfonyl)-, ethyl ester.
Scientific Research Applications
1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-3-pyridinylamino)sulfonyl)-, ethyl ester has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-platelet activities. 1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-3-pyridinylamino)sulfonyl)-, ethyl ester has also been investigated for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, cardiovascular diseases, and inflammatory disorders.
properties
CAS RN |
178879-98-6 |
|---|---|
Product Name |
1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-3-pyridinylamino)sulfonyl)-, ethyl ester |
Molecular Formula |
C13H16N4O4S |
Molecular Weight |
324.36 g/mol |
IUPAC Name |
ethyl 1-methyl-3-[methyl(pyridin-3-yl)sulfamoyl]pyrazole-4-carboxylate |
InChI |
InChI=1S/C13H16N4O4S/c1-4-21-13(18)11-9-16(2)15-12(11)22(19,20)17(3)10-6-5-7-14-8-10/h5-9H,4H2,1-3H3 |
InChI Key |
WEDRPWBCHPXYQQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN(N=C1S(=O)(=O)N(C)C2=CN=CC=C2)C |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1S(=O)(=O)N(C)C2=CN=CC=C2)C |
Other CAS RN |
178879-98-6 |
synonyms |
ethyl 1-methyl-3-(methyl-pyridin-3-yl-sulfamoyl)pyrazole-4-carboxylate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-({3-[(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclohex-2-en-1-ylidene}methyl)-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B63560.png)








![Carbamothioic acid, [2-(dimethylamino)ethyl]-(9CI)](/img/structure/B63584.png)
![1-[(1R,2S)-2-(2-methylprop-1-enyl)cyclopropyl]ethanone](/img/structure/B63585.png)
![8,8a-dihydropyrrolo[1,2-d][1,2,4]triazine-1,6(2H,7H)-dione](/img/structure/B63590.png)

![2,3-Dihydrofuro[2,3-c]pyridine-7-carbonitrile](/img/structure/B63598.png)